molecular formula C12H25O3P B14287923 Phosphonic acid, 7-octenyl-, diethyl ester CAS No. 129065-10-7

Phosphonic acid, 7-octenyl-, diethyl ester

Cat. No.: B14287923
CAS No.: 129065-10-7
M. Wt: 248.30 g/mol
InChI Key: XAPZLYDPFNLYJQ-UHFFFAOYSA-N
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Description

Phosphonic acid, 7-octenyl-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a 7-octenyl chain and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, 7-octenyl-, diethyl ester can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For this specific compound, the reaction would involve the use of diethyl phosphite and 7-octenyl bromide under controlled conditions to yield the desired ester .

Industrial Production Methods

Industrial production of phosphonic acid esters typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature and reaction time to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 7-octenyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonic acid, 7-octenyl-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, 7-octenyl-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to mimic phosphate groups allows it to interfere with phosphate-dependent processes, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, 7-octenyl-, diethyl ester is unique due to its 7-octenyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. This structural feature allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler phosphonic acid esters .

Properties

129065-10-7

Molecular Formula

C12H25O3P

Molecular Weight

248.30 g/mol

IUPAC Name

8-diethoxyphosphoryloct-1-ene

InChI

InChI=1S/C12H25O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4H,1,5-12H2,2-3H3

InChI Key

XAPZLYDPFNLYJQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCC=C)OCC

Origin of Product

United States

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